N-(3-ethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The benzenesulfonyl group is then introduced via sulfonation reactions using reagents like benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another benzimidazole derivative with similar biological activities.
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: Known for its antimicrobial properties.
Uniqueness
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and benzimidazole groups. This combination enhances its biological activity and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-17-9-8-10-18(15-17)24-22(27)16-30-23-25-20-13-6-7-14-21(20)26(23)31(28,29)19-11-4-3-5-12-19/h3-15H,2,16H2,1H3,(H,24,27) |
InChI Key |
MDSDJUIWVZWSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.